N-Benzyl-2-methylpropanehydrazonic acid

Description

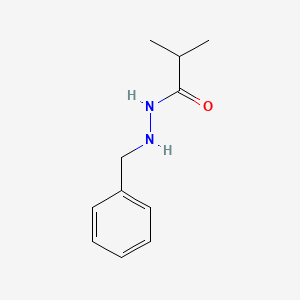

N-Benzyl-2-methylpropanehydrazonic acid (C₁₁H₁₅N₂O₂) is a hydrazonic acid derivative characterized by a hydrazone functional group (R1R2C=NNR3R4). Such compounds are of interest in coordination chemistry, catalysis, and medicinal applications due to their ability to act as ligands or intermediates in organic synthesis.

Properties

CAS No. |

6232-98-0 |

|---|---|

Molecular Formula |

C11H16N2O |

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N'-benzyl-2-methylpropanehydrazide |

InChI |

InChI=1S/C11H16N2O/c1-9(2)11(14)13-12-8-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,13,14) |

InChI Key |

RMVGKJHWIUFNLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NNCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-methylpropanehydrazonic acid typically involves the reaction of benzylhydrazine with 2-methylpropanoic acid under acidic or basic conditions. The reaction can be carried out in the presence of a dehydrating agent to facilitate the formation of the hydrazonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form hydrazines or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazonic acid moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Benzyl ketones or aldehydes.

Reduction: Benzylhydrazines or benzylamines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-2-methylpropanehydrazonic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2-methylpropanehydrazonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence highlights compounds with benzyl, methyl, and nitrogen-containing functional groups. While direct data on N-Benzyl-2-methylpropanehydrazonic acid is absent, comparisons can be drawn to structurally or functionally analogous compounds.

2.1. Functional Group Reactivity

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Structure: Contains an amide group (-CONH-) and a hydroxyl group. Synthesis: Prepared via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol. Applications: The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, a feature critical in synthetic chemistry . Contrast with Hydrazonic Acid: Unlike hydrazonic acids, amides lack the C=NN moiety, limiting their use in coordination chemistry but enhancing stability in aqueous environments.

- 4-{[Benzyl(propan-2-yl)amino]methyl}benzoic Acid (): Structure: Combines a benzyl group, a secondary amine, and a carboxylic acid. Applications: Carboxylic acid derivatives often serve as intermediates in drug synthesis or metal chelation. Contrast with Hydrazonic Acid: The absence of a hydrazone group reduces its utility in forming Schiff base complexes but improves solubility in polar solvents .

2.2. Pharmacological Derivatives

- Benzathine Benzylpenicillin () :

- Structure : A penicillin salt with dibenzylethylenediamine.

- Applications : Used as a long-acting antibiotic due to slow dissolution and release of benzylpenicillin.

- Contrast with Hydrazonic Acid : While both contain benzyl groups, the penicillin derivative’s β-lactam ring and salt form are pharmacologically distinct from hydrazonic acids, which lack inherent antibiotic activity .

2.3. Spectroscopic Characterization

- Techniques :

- NMR/IR () : Amides and hydrazonic acids both exhibit characteristic peaks (e.g., N-H stretches in IR, C=O or C=N signals in NMR). However, hydrazonic acids show distinct C=NN resonances (~160 ppm in ¹³C NMR) .

- X-ray Crystallography () : Used to confirm the planar geometry of amides; hydrazonic acids may exhibit similar structural rigidity but with altered bond angles due to the C=NN group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.